![molecular formula C8H21NO6P2 B10839866 [2-(Hexylamino)ethane-1,1-Diyl]bis(Phosphonic Acid)](/img/structure/B10839866.png)
[2-(Hexylamino)ethane-1,1-Diyl]bis(Phosphonic Acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(n-Hex-1-ylamino)ethyl]-1,1-bisphosphonic acid is a bisphosphonate compound known for its potential applications in various scientific fields. Bisphosphonates are a class of drugs that prevent the loss of bone density and are commonly used to treat osteoporosis and similar diseases. This particular compound has garnered interest due to its unique structure and potential biological activities.
Méthodes De Préparation
The synthesis of 1-[(n-hex-1-ylamino)ethyl]-1,1-bisphosphonic acid typically involves the reaction of hexylamine with a suitable phosphonic acid derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-[(n-Hex-1-ylamino)ethyl]-1,1-bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions may yield different amine derivatives.
Applications De Recherche Scientifique
1-[(n-Hex-1-ylamino)ethyl]-1,1-bisphosphonic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in various organic synthesis reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Due to its bisphosphonate structure, it is being investigated for its potential use in treating bone-related diseases and conditions such as osteoporosis.
Mécanisme D'action
The mechanism of action of 1-[(n-hex-1-ylamino)ethyl]-1,1-bisphosphonic acid involves its interaction with specific molecular targets, such as enzymes involved in bone resorption. The compound binds to the active site of these enzymes, inhibiting their activity and thereby reducing bone resorption. This mechanism is similar to other bisphosphonates, which are known to inhibit farnesyl diphosphate synthase, an enzyme crucial for the prenylation of small GTPase signaling proteins .
Comparaison Avec Des Composés Similaires
1-[(n-Hex-1-ylamino)ethyl]-1,1-bisphosphonic acid can be compared to other bisphosphonates such as alendronate, risedronate, and zoledronate. While all these compounds share a common bisphosphonate backbone, 1-[(n-hex-1-ylamino)ethyl]-1,1-bisphosphonic acid is unique due to its hexylamine substituent, which may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
References
Propriétés
Formule moléculaire |
C8H21NO6P2 |
|---|---|
Poids moléculaire |
289.20 g/mol |
Nom IUPAC |
[2-(hexylamino)-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C8H21NO6P2/c1-2-3-4-5-6-9-7-8(16(10,11)12)17(13,14)15/h8-9H,2-7H2,1H3,(H2,10,11,12)(H2,13,14,15) |
Clé InChI |
QDLXIUDMSHZYCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNCC(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



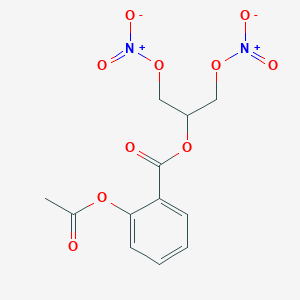

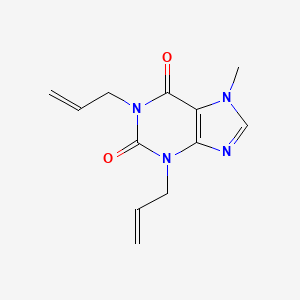
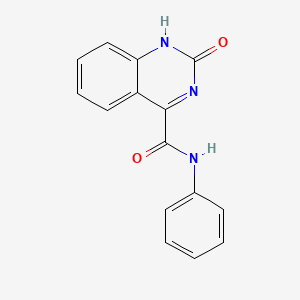
![1,3-Di-p-tolyl-[1,3]diazetidine-2,4-dione](/img/structure/B10839803.png)
![1,4-Dihydroindeno[1,2-c]-pyrazole](/img/structure/B10839818.png)
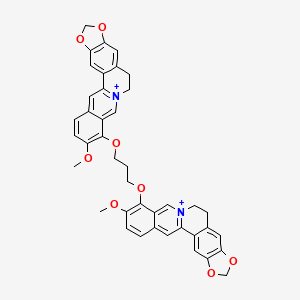

![1,3-Dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10839832.png)

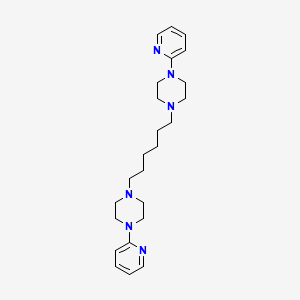
![[2-(Octylamino)-1-phosphono-ethyl]phosphonic acid](/img/structure/B10839858.png)

![1-[(Z)-4-trityloxy-2-butenyl]uracil](/img/structure/B10839874.png)